2-(4-methoxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide
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Overview
Description
2-(4-Methoxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a methoxyphenyl group and a tetrahydroquinoline moiety, making it structurally interesting for various chemical and biological studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide typically involves the following steps:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Attachment of the Acetamide Group: The acetamide group can be introduced by reacting the tetrahydroquinoline derivative with an acyl chloride or anhydride in the presence of a base such as triethylamine.
Methoxylation: The methoxy group on the phenyl ring can be introduced via methylation of a hydroxyphenyl precursor using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced acetamide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the tetrahydroquinoline moiety can interact with aromatic residues through π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
2-(4-Methoxyphenyl)-N-(2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide: Lacks the methyl group on the tetrahydroquinoline ring.
Uniqueness
The presence of both the methoxyphenyl and tetrahydroquinoline groups in 2-(4-methoxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide provides a unique combination of electronic and steric properties, making it distinct from its analogs. This uniqueness can result in different biological activities and chemical reactivity, highlighting its potential for specialized applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-23-13-3-4-18-14-17(7-10-20(18)23)11-12-22-21(24)15-16-5-8-19(25-2)9-6-16/h5-10,14H,3-4,11-13,15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCFXOMZPFHNGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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